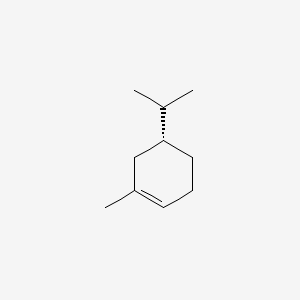
5-Isopropyl-1-methyl-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1-methyl-1-cyclohexene is a chiral monoterpene hydrocarbon that is a derivative of menthol. It is known for its distinctive minty aroma and is commonly found in essential oils, particularly peppermint oil. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-methyl-1-cyclohexene typically involves the hydrogenation of pulegone or the dehydration of menthol. The hydrogenation of pulegone is carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The dehydration of menthol, on the other hand, involves the use of acidic catalysts such as sulfuric acid or phosphoric acid at high temperatures to remove water and form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs the hydrogenation of pulegone due to its efficiency and scalability. The process involves the use of large-scale hydrogenation reactors equipped with palladium catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-1-methyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of menthone or menthol.
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Menthone, menthol.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated menthene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-1-methyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects, particularly in topical formulations.
Industry: Utilized in the flavor and fragrance industry due to its minty aroma, and in the production of menthol and other derivatives.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1-methyl-1-cyclohexene involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets the transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation associated with menthol.
Pathways Involved: Activation of TRPM8 channels leads to the influx of calcium ions, resulting in the sensation of cold. This mechanism is also linked to its analgesic and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
5-Isopropyl-1-methyl-1-cyclohexene can be compared with other similar compounds such as:
Menthol: Both compounds share a similar minty aroma, but this compound is less polar and has different chemical reactivity.
Menthone: A ketone derivative of menthol, menthone has a different functional group and reactivity compared to this compound.
Pulegone: A precursor in the synthesis of this compound, pulegone has a different structure and is more prone to oxidation.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and interactions with molecular targets make it a valuable subject of study in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
13837-70-2 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.254 |
IUPAC-Name |
(5R)-1-methyl-5-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
XLXFKTBBODPBMN-SNVBAGLBSA-N |
SMILES |
CC1=CCCC(C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















